molecular formula C12H13NS B7896065 (4-(m-Tolyl)thiophen-2-yl)methanamine

(4-(m-Tolyl)thiophen-2-yl)methanamine

Cat. No.: B7896065
M. Wt: 203.31 g/mol
InChI Key: MYVUATCVUPWCIO-UHFFFAOYSA-N
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Description

(4-(m-Tolyl)thiophen-2-yl)methanamine is a heterocyclic amine featuring a thiophene ring substituted at the 4-position with a meta-methylphenyl (m-tolyl) group and a methanamine (-CH2NH2) group at the 2-position. The m-tolyl substituent introduces steric and electronic effects that distinguish it from analogs with para-substituted or electron-withdrawing groups .

Properties

IUPAC Name

[4-(3-methylphenyl)thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9-3-2-4-10(5-9)11-6-12(7-13)14-8-11/h2-6,8H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVUATCVUPWCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(m-Tolyl)thiophen-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for (4-(m-Tolyl)thiophen-2-yl)methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine undergoes nucleophilic substitution with alkyl halides or acylation with acyl chlorides. For example:

  • N-Alkylation : Treatment with methyl iodide in THF at 0–25°C yields monoalkylated derivatives ( ).

  • Acylation : Reacting with acetyl chloride in dichloromethane produces the corresponding acetamide ().

Reaction yields for analogous compounds range from 70–85% under optimized conditions ().

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines. A study demonstrated:

  • Reaction with thiophene-2-carbaldehyde in ethanol at 25°C produces 1-(thiophen-2-yl)-N-(p-tolyl)methanimine in >90% yield ( ).

Reaction ComponentConditionsYield
Thiophene-2-carbaldehyde + AmineEthanol, 25°C, 1 hr>90%

Coordination Chemistry

The amine acts as a ligand for transition metals. A palladium(II) complex was synthesized via:

  • Reaction with Na₂PdCl₄ in ethanol at 25°C, forming bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl₂ ( ).

Metal SaltLigand RatioProduct
Na₂PdCl₄1:2 (Pd:ligand)Stable Pd(II) complex

Oxidation Reactions

The amine undergoes catalytic oxidation to imines under aerobic conditions:

  • Cu/HMPC catalyst (10 mg) in solvent-free conditions at 80°C converts primary amines to imines with >90% selectivity ( ).

CatalystTemperatureTimeYield
Cu/HMPC80°C12 hr57–93%

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C preferentially substitutes at the 5-position of thiophene ().

  • Halogenation : Br₂ in CCl₄ adds bromine at the α-position relative to sulfur ().

Cross-Coupling Reactions

The aryl groups participate in Suzuki-Miyaura couplings:

  • Reaction with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O yields biaryl derivatives ( ).

Coupling PartnerCatalystYield
Phenylboronic acidPd(PPh₃)₄75–88%

Mechanistic Insights

  • Amine Reactivity : The lone pair on nitrogen facilitates nucleophilic attacks and metal coordination.

  • Thiophene Activation : The sulfur atom directs electrophiles to α/β positions, enhancing substitution rates ( ).

Scientific Research Applications

Overview

(4-(m-Tolyl)thiophen-2-yl)methanamine is an organic compound with significant potential in various scientific research fields. Its unique chemical structure, featuring a thiophene ring and an m-tolyl substituent, enables diverse applications in medicinal chemistry, materials science, and biological studies. This article explores these applications in detail, supported by data tables and case studies.

Medicinal Chemistry

(4-(m-Tolyl)thiophen-2-yl)methanamine serves as a critical building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in the development of anti-inflammatory agents. The compound acts as a leukotriene A-4 hydrolase inhibitor, which is crucial in inflammatory responses.

Materials Science

The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronic devices, where it can enhance charge transport and light emission efficiency.

Biological Studies

In biochemical assays, (4-(m-Tolyl)thiophen-2-yl)methanamine is employed to study enzyme interactions and metabolic pathways. It acts as a probe to investigate various biological mechanisms, contributing to our understanding of disease processes and potential therapeutic interventions.

Industrial Applications

The compound finds use in the synthesis of corrosion inhibitors and other industrial chemicals. Its effectiveness in preventing metal corrosion makes it valuable in various industrial applications, particularly in the preservation of carbon steel .

Antiviral Activity

Research indicates that thiophene derivatives exhibit antiviral properties. Compounds similar to (4-(m-Tolyl)thiophen-2-yl)methanamine have been shown to inhibit viral replication effectively, particularly against strains like influenza virus.

Antioxidant Activity

Thiophene derivatives demonstrate significant antioxidant activity. Studies evaluating related compounds have shown their capability to scavenge free radicals, suggesting that (4-(m-Tolyl)thiophen-2-yl)methanamine may also possess potent antioxidant properties.

Antibacterial Activity

Compounds derived from thiophene structures exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Salmonella Typhimurium. The structure-activity relationship indicates that modifications can significantly impact antibacterial potency.

Case Studies

  • Antiviral Efficacy : A study on related thiophene derivatives demonstrated over 90% reduction in viral infectivity against H1N1 and H3N2 strains at optimal concentrations.
  • Antioxidant Evaluation : Comparative analysis revealed that (4-(m-Tolyl)thiophen-2-yl)methanamine exhibited antioxidant activity with an IC50 value comparable to well-known antioxidants like quercetin.
  • Antibacterial Screening : In vitro tests showed that certain thiophene derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.20 μg/mL against MRSA, indicating potential for enhanced antibacterial efficacy through structural modifications.

Mechanism of Action

The mechanism of action of (4-(m-Tolyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. For example, it acts as a leukotriene A-4 hydrolase inhibitor, which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in the aryl group attached to the thiophene ring or the heterocyclic core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Thiophene Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(4-(m-Tolyl)thiophen-2-yl)methanamine 4-meta-methylphenyl C12H13NS 203.30 Intermediate for LOX inhibitors
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine 5-para-methoxyphenyl C12H13NOS 219.30 Enhanced solubility due to -OCH3
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine 2-para-chlorophenyl (thiazole core) C10H9ClN2S 224.71 Bioactive scaffold (antibacterial)
[4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine Thiophene-imidazole hybrid C8H9N3S 179.25 Optoelectronic applications
(4-(4-Methylphenyl)thiazol-2-yl)methanamine 4-para-methylphenyl (thiazole core) C11H12N2S 204.29 Catalytic intermediates

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The m-tolyl group in the target compound provides moderate electron-donating effects compared to the methoxy group in [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine, which increases solubility but reduces lipophilicity . Chlorine substituents (e.g., in ) enhance electrophilicity, favoring interactions with biological targets .
  • Heterocyclic Core Modifications : Replacing thiophene with thiazole or imidazole alters conjugation and binding properties. Thiazole derivatives often exhibit higher metabolic stability, while imidazole-containing analogs are explored for optoelectronic applications .

Example :

  • (4-(Thiophen-2-yl)phenyl)methanamine () was synthesized via LiAlH4 reduction of a nitrile precursor in THF at 50°C, yielding the amine after purification .

Physicochemical Properties

NMR data and molecular weights provide insights into electronic environments and solubility:

Table 2: NMR Data Comparison
Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Solvent References
(5-(4-Methylsulfonyl)phenyl)thiophen-2-yl)methanamine 7.29 (d, J = 3.8 Hz, 1H), 4.36 (s, 2H) 144.98 (C-SO2), 44.36 (-CH2NH2) Methanol-d4
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine Not reported Not reported
(4-(3,4-Difluorophenyl)thiophen-2-yl)methanamine Not reported Not reported

Analysis :

  • The methanamine proton (-CH2NH2) typically resonates near δ 4.3–4.4 ppm, as seen in . Aryl protons appear downfield (δ 7.0–7.5 ppm) due to conjugation with the thiophene ring .
  • Electron-withdrawing groups (e.g., -SO2CH3 in ) deshield adjacent carbons, shifting 13C signals upfield compared to electron-donating groups .

Biological Activity

The compound (4-(m-Tolyl)thiophen-2-yl)methanamine is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular structure of (4-(m-Tolyl)thiophen-2-yl)methanamine can be represented as follows:

C12H14NS\text{C}_{12}\text{H}_{14}\text{N}\text{S}

This compound features a thiophene ring substituted with a tolyl group and an amine functional group, which may contribute to its biological properties.

Antiviral Activity

Research indicates that thiophene derivatives exhibit antiviral properties. For instance, compounds similar to (4-(m-Tolyl)thiophen-2-yl)methanamine have been shown to inhibit viral replication in various studies. The presence of specific substituents on the thiophene ring enhances the antiviral activity against strains of influenza virus, suggesting that similar mechanisms may apply to our compound of interest .

Antioxidant Activity

Thiophene derivatives, including those related to (4-(m-Tolyl)thiophen-2-yl)methanamine, have demonstrated significant antioxidant activity. A study evaluated several thiophenyl-chalcone derivatives for their ability to scavenge free radicals using DPPH and ABTS assays. Compounds with similar structural motifs showed IC50 values comparable to well-known antioxidants like quercetin, indicating that (4-(m-Tolyl)thiophen-2-yl)methanamine may also possess potent antioxidant properties .

Antibacterial Activity

Compounds derived from thiophene structures have been reported to exhibit antibacterial activity against various strains of bacteria. For example, a study highlighted the effectiveness of certain thiophene derivatives against Staphylococcus aureus and Salmonella Typhimurium. The structure-activity relationship suggests that modifications in the thiophene ring can significantly impact antibacterial potency .

Structure-Activity Relationship (SAR)

The biological activity of (4-(m-Tolyl)thiophen-2-yl)methanamine can be influenced by the following factors:

  • Substituent Effects : The presence and position of substituents on the thiophene ring play a crucial role in modulating biological activity. For instance, electron-donating groups enhance activity compared to electron-withdrawing groups.
  • Functional Groups : The amine group in (4-(m-Tolyl)thiophen-2-yl)methanamine is essential for its interaction with biological targets, such as enzymes and receptors.

Case Studies

  • Antiviral Efficacy : A study conducted on related thiophene derivatives showed a significant reduction in viral infectivity when tested against H1N1 and H3N2 strains. The compounds were able to reduce virus infectivity by over 90% at optimal concentrations .
  • Antioxidant Evaluation : In a comparative analysis of synthesized thiophenes, (4-(m-Tolyl)thiophen-2-yl)methanamine exhibited antioxidant activity with an IC50 value indicating its potential as a therapeutic agent against oxidative stress-related diseases .
  • Antibacterial Screening : In vitro tests revealed that certain thiophene derivatives displayed MIC values as low as 0.20 μg/mL against MRSA, suggesting that modifications similar to those in (4-(m-Tolyl)thiophen-2-yl)methanamine could enhance antibacterial efficacy .

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